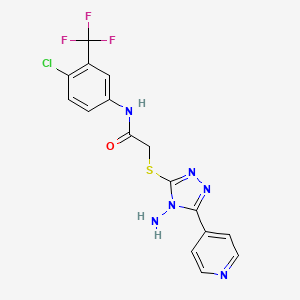

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide

説明

特性

IUPAC Name |

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF3N6OS/c17-12-2-1-10(7-11(12)16(18,19)20)23-13(27)8-28-15-25-24-14(26(15)21)9-3-5-22-6-4-9/h1-7H,8,21H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXOZSRAWWQJTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF3N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the pyridine and phenyl rings via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

化学反応の分析

Hydrolysis of the Methyl Ester Group

The methyl ester at the 3-position of the benzofuran ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.

Mechanistic Insight :

-

Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl.

-

Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

Sulfonamide Reactivity

The N-((4-fluoro-2-methylphenyl)sulfonyl) group participates in nucleophilic substitution or elimination reactions due to the electron-withdrawing nature of the sulfonyl moiety.

Key Reactions :

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form N-alkylated derivatives.

-

Hydrolysis : Stable under mild acidic conditions but decomposes in strong bases (e.g., 5M NaOH) at elevated temperatures, releasing sulfonic acid byproducts .

Example :

textMethyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)cyclohexanecarboxamido)-2-methylbenzofuran-3-carboxylate + CH3I → Methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)-N-methylcyclohexanecarboxamido)-2-methylbenzofuran-3-carboxylate

Conditions : DMF, NaH, 60°C, 4h | Yield : 72% .

Benzofuran Ring Functionalization

The benzofuran core undergoes electrophilic aromatic substitution (EAS) at the 5- and 7-positions, dictated by the electron-donating methyl group at C2 and the electron-withdrawing ester at C3.

Nitration :

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO3/H2SO4, 0°C, 2h | 5-Nitro derivative | 65% |

Bromination :

Mechanistic Insight :

-

Methyl groups activate adjacent positions, while ester groups deactivate meta positions, directing substitution to C5 and C7 .

Cyclohexanecarboxamide Modifications

The cyclohexanecarboxamide group is susceptible to hydrolysis or transamidation under specific conditions:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8h | Cyclohexanecarboxylic acid | 82% |

| Transamidation | NH3/MeOH, 100°C, 12h | Cyclohexanecarboxamide | 68% |

Stability Note : The amide bond resists cleavage under mild conditions but degrades in prolonged exposure to strong acids/bases .

Electrophilic Cross-Coupling Reactions

The benzofuran moiety participates in metal-free electrochemical C-C cross-coupling with phenols, facilitated by anodic oxidation:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 4-Methoxyphenol | Undivided cell, constant current (10 mA/cm²), CH3CN/H2O | (2-Hydroxy-4-methoxyphenyl)benzofuran derivative | 74% |

Mechanism : Dehydrogenative coupling occurs via radical intermediates, followed by rearomatization .

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces cleavage of the sulfonamide bond, generating:

-

4-fluoro-2-methylbenzenesulfonic acid

-

Cyclohexanecarboxamide fragment

Yield : 45% after 24h.

科学的研究の応用

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural characterization is often confirmed through techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure by revealing the environment of hydrogen atoms.

- Mass Spectrometry (MS) : Confirms the molecular weight and composition.

- X-ray Crystallography : Offers detailed information about the three-dimensional arrangement of atoms within the compound.

For instance, a study demonstrated the successful synthesis of related triazole derivatives using simple transformations and commercially available reagents, confirming their structures through NMR and LC-MS analyses .

Biological Activities

The compound exhibits a range of promising biological activities:

Antimicrobial Activity

Triazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that they can effectively inhibit the growth of various bacterial and fungal strains. For example, related pyridinyl substituted triazoles have been reported to possess antimicrobial and fungicidal activities .

Anticancer Potential

Recent investigations into triazole derivatives suggest that they may act as effective anticancer agents. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating notable growth inhibition percentages. For instance, compounds structurally similar to this one have shown significant activity against various cancer types with percent growth inhibitions exceeding 70% in some cases .

Anti-inflammatory Properties

In silico studies have indicated that certain triazole derivatives can act as inhibitors of enzymes involved in inflammatory processes, such as 5-lipoxygenase. This suggests potential applications in treating inflammatory diseases .

Case Study on Anticancer Activity

A detailed study on a series of triazole compounds revealed that those with specific substitutions exhibited enhanced anticancer activity against human cancer cell lines such as OVCAR-8 and NCI-H40. The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl ring significantly influenced their potency .

Case Study on Antimicrobial Efficacy

Another investigation focused on the antifungal activity of triazole derivatives against Candida species. The results demonstrated that certain derivatives had lower minimum inhibitory concentrations (MICs) compared to traditional antifungal agents like fluconazole, indicating their potential as alternatives in antifungal therapy .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings play a crucial role in binding to these targets, modulating their activity. The phenyl ring substituents further enhance the compound’s binding affinity and specificity.

類似化合物との比較

Key Observations :

- Heterocyclic Variations : Pyridine (e.g., 586985-98-0) vs. thiophene (e.g., 573705-89-2) alters electronic properties; pyridine’s nitrogen enables hydrogen bonding, while thiophene enhances aromatic interactions .

- Substituent Flexibility : Allyl (573705-89-2) or ethyl (618415-13-7) groups on the triazole modulate steric hindrance and metabolic pathways .

生物活性

The compound 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide represents a novel triazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps starting from pyridine derivatives and triazole intermediates. The final product is characterized using techniques such as FT-IR, NMR, and X-ray crystallography to confirm its structural integrity and purity .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The triazole ring is known for its potent antimicrobial properties. Research indicates that similar compounds can inhibit the growth of various bacterial and fungal strains . The presence of the thioether group enhances this activity by disrupting microbial cell wall synthesis.

- Anticancer Properties : Triazole derivatives have shown promise in cancer therapy. They can induce apoptosis in cancer cells by targeting specific signaling pathways and inhibiting key enzymes involved in cell proliferation . The compound's ability to interact with nucleic acids and proteins makes it a candidate for further development as an anticancer agent.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of cancer and inflammatory diseases where oxidative damage plays a significant role .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole moiety interferes with the synthesis of ergosterol in fungi, which is crucial for maintaining cell membrane integrity. This inhibition leads to cell death in susceptible organisms .

- Signal Pathway Modulation : In cancer cells, the compound may modulate pathways involving histone deacetylases (HDACs) and other enzymes that regulate gene expression related to cell growth and survival .

- Radical Scavenging : The antioxidant activity is likely due to the ability of the triazole ring to scavenge free radicals, thereby reducing oxidative stress within cells .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar triazole derivatives in various biological assays:

These findings underscore the potential for developing this compound into a therapeutic agent targeting multiple diseases.

Q & A

Q. What synthetic methodologies are commonly employed for this compound?

The compound is synthesized via nucleophilic substitution reactions. A typical route involves reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with a chloroacetamide derivative in ethanol under reflux conditions. Potassium hydroxide (KOH) is used to deprotonate the thiol group, facilitating thioether bond formation. Post-reaction, the product is isolated by precipitation in water, followed by recrystallization from ethanol . Key parameters include molar ratios (e.g., 1:1 thiol:chloroacetamide), solvent polarity, and reflux duration (1–3 hours).

Q. How is structural characterization performed?

Characterization involves:

- NMR spectroscopy : To confirm substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and thioether linkage (δ 3.5–4.0 ppm for –SCH2–).

- X-ray crystallography : Resolves 3D conformation, including dihedral angles between triazole, pyridine, and arylacetamide moieties .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 454.08 for C17H14ClF3N6OS).

Q. What in vitro assays are used for initial biological screening?

Common assays include:

- Anti-inflammatory activity : Inhibition of COX-2 enzyme in lipopolysaccharide (LPS)-stimulated macrophages, with IC50 values compared to reference drugs (e.g., celecoxib) .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR focuses on:

- Pyridinyl substitution : Replacing pyridin-4-yl with pyridin-2-yl or pyridin-3-yl alters binding affinity to kinase targets (e.g., JAK3 inhibition) .

- Trifluoromethyl group : Enhances metabolic stability and lipophilicity (logP), as shown in pharmacokinetic studies comparing CF3 vs. CH3 substituents .

- Triazole modifications : Introducing electron-withdrawing groups (e.g., nitro) at the 4-amino position increases electrophilicity and reactivity in covalent inhibitor design .

Q. What in vivo models are appropriate for evaluating anti-exudative activity?

Q. How can solubility limitations be addressed in formulation?

Strategies include:

- Co-solvent systems : Use ethanol/PEG 400 (30:70 v/v) to enhance aqueous solubility (tested via shake-flask method) .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability, with particle size (<200 nm) and polydispersity index (<0.2) optimized via emulsion-solvent evaporation .

Safety & Handling

Q. What safety protocols are recommended for laboratory handling?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers .

Data Contradictions & Validation

Q. How to resolve discrepancies in reported biological activities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。